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Compound of Interest

Compound Name: Pent-1-yn-3-amine

Cat. No.: B3370914

This guide provides a comparative analysis of the *H and *3C Nuclear Magnetic Resonance
(NMR) spectroscopic characteristics of Pent-1-yn-3-amine. Due to the limited availability of
experimental spectra for Pent-1-yn-3-amine, this guide utilizes predicted NMR data and
compares it with experimental data from its structural analogs, Pent-1-yn-3-ol and 3-
Aminopentane. This comparison offers valuable insights into the influence of the amine and
alkyne functional groups on chemical shifts, providing a useful reference for researchers,
scientists, and professionals in drug development.

Predicted *H and **C NMR Data for Pent-1-yn-3-
amine

The following tables summarize the predicted *H and 3C NMR chemical shifts for Pent-1-yn-3-
amine. These values were obtained using commercially available NMR prediction software.

Table 1: Predicted *H NMR Chemical Shifts for Pent-1-yn-3-amine
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Chemical Shift Lo .

Protons Multiplicity Integration
(ppm)

H1 ~2.1 S 1H

H3 ~3.5 t 1H

H4 ~1.6 m 2H

H5 ~0.9 t 3H

NH:2 ~1.5 brs 2H

Table 2: Predicted 3C NMR Chemical Shifts for Pent-1-yn-3-amine

Carbon Chemical Shift (ppm)
C1 ~72
Cc2 ~88
C3 ~45
C4 ~30
C5 ~11

Comparative Experimental NMR Data

To provide context for the predicted data, the following tables present experimental *H and 13C

NMR data for two structural analogs: Pent-1-yn-3-ol and 3-Aminopentane.

Table 3: Comparative *H NMR Data (Chemical Shifts in ppm)
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Position Pent-1-yn-3-amine Pent-1-yn-3-ol 3-Aminopentane
(Predicted) (Experimental) (Experimental)

H1 ~2.1 (s) 2.41 (d)

H3 ~3.5 (1) 4.25 (1) ~2.6 (quintet)

H4 ~1.6 (M) 1.73 (m) ~1.4 (m)

H5 ~0.9 (1) 1.01 () ~0.9 (1)

NH2/OH ~1.5 (br s) 2.95 (br s) ~1.1 (br s)

Table 4: Comparative 13C NMR Data (Chemical Shifts in ppm)

Position Pent-1-yn-3-amine Pent-1-yn-3-ol 3-Aminopentane
(Predicted) (Experimental) (Experimental)

cl ~72 70.8

2 ~88 87.9

C3 ~45 62.1 51.3

c4 ~30 32.5 298

C5 ~11 10.1 10.5

Experimental Protocols

The following is a generalized protocol for the acquisition of *H and 3C NMR spectra.
Instrumentation:

 NMR Spectrometer: Bruker Avance Ill HD or similar, operating at a proton frequency of 400
MHz.

e Probe: 5 mm broadband observe (BBO) probe.

Sample Preparation:
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Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCls
or DMSO-ds).

Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30").
Temperature: 298 K.

Spectral Width: 16 ppm.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Referencing: The residual solvent peak of CDClIs (6 = 7.26 ppm) or DMSO-de (& = 2.50 ppm)
is used as an internal reference.

13C NMR Acquisition:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30).
Temperature: 298 K.

Spectral Width: 240 ppm.

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay: 2.0 s.

Referencing: The solvent peak of CDClsz (0 = 77.16 ppm) or DMSO-de (6 = 39.52 ppm) is
used as an internal reference.

Visualization of Pent-1-yn-3-amine Structure and
NMR Assignments
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The following diagram illustrates the chemical structure of Pent-1-yn-3-amine with atoms
numbered for correlation with the NMR data provided.

Caption: Structure of Pent-1-yn-3-amine with atom numbering for NMR assignments.

 To cite this document: BenchChem. [Comparative NMR Analysis of Pent-1-yn-3-amine and
Structural Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3370914#1h-and-13c-nmr-characterization-of-pent-1-
yn-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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